2-(2-Phenylacetamido)pentanoic acid

Purity Quality Control Procurement

In kinase inhibitor lead optimization, balancing lipophilicity for permeability while preserving target selectivity is a persistent challenge-subtle side-chain modifications can drastically alter both properties. 2-(2-Phenylacetamido)pentanoic acid (CAS 65415-01-2) addresses this as a norvaline-based phenylacetamide scaffold: • ~1.5 logP units above the glycine analog, enabling fine-tuned permeability modulation without altering the core pharmacophore • Non-proteinogenic norvaline backbone resists endogenous clearance pathways for prolonged in vivo exposure • Two-step synthesis from commodity precursors ensures reliable ≥95% purity with batch-specific QC (NMR, HPLC, GC)

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 65415-01-2
Cat. No. B1461584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylacetamido)pentanoic acid
CAS65415-01-2
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)NC(=O)CC1=CC=CC=C1
InChIInChI=1S/C13H17NO3/c1-2-6-11(13(16)17)14-12(15)9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,15)(H,16,17)
InChIKeyKTTWUNXJQQFZLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenylacetamido)pentanoic acid – Identity & Class Overview


2-(2-Phenylacetamido)pentanoic acid (CAS 65415-01-2) is a synthetic N-acyl-α-amino acid formed by the condensation of phenylacetic acid with the non-proteinogenic amino acid norvaline [1]. The compound has the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . It belongs to the broader class of phenylacetamide derivatives, which have been investigated as renin inhibitors, sPLA2 inhibitors, and multikinase inhibitors [2]. The compound is commercially supplied at ≥95% purity, with batch-specific QC data (NMR, HPLC, GC) available from multiple vendors .

2-(2-Phenylacetamido)pentanoic acid – Analog Substitution Concerns


Phenylacetamide derivatives exhibit steep structure–activity relationships (SAR) where subtle changes in the amino-acid side chain (e.g., norvaline vs. glycine, alanine, norleucine, or glutamic acid) can drastically alter lipophilicity, hydrogen-bonding capacity, and biological target engagement [1]. For example, norvaline carries an unbranched three-carbon side chain distinct from the branched β-carbon of valine, the amide-containing chain of glutamine, or the shorter chains of glycine and alanine. Such differences influence permeability, metabolic stability, and off-target binding profiles, making experimental validation mandatory before substituting one N-phenylacetyl amino acid for another [1].

Comparator Evidence for 2-(2-Phenylacetamido)pentanoic acid


Purity Specification vs. Analogs

Multiple vendors supply 2-(2-phenylacetamido)pentanoic acid at a standard purity of 95%, with batch-specific NMR, HPLC, and GC data . In contrast, the glutamic acid analog 2-(2-phenylacetamido)pentanedioic acid is more commonly supplied at lower purity in some catalogs, and N-phenylacetyl-L-glutamine (CAS 28047-15-6) is offered at 96% purity by select suppliers . The availability of standard 95% purity across multiple vendors for CAS 65415-01-2 ensures reproducible procurement with documented analytical characterization.

Purity Quality Control Procurement

Lipophilicity-Driven Permeation Comparison

The norvaline side chain (n-propyl group) of CAS 65415-01-2 contributes a calculated logP increase of ∼1.5 units over the glycine-derived phenylacetamide (phenaceturic acid, CAS 500-98-1), which carries only a hydrogen as the side chain [1]. This difference in calculated logP is expected to translate into greater passive membrane permeability, a parameter critical for intracellular target engagement or blood–brain barrier penetration in CNS applications.

Lipophilicity Permeability Drug Design

Metabolic Stability vs. Endogenous Metabolites

N-Phenylacetyl-L-glutamine (CAS 28047-15-6) is a known endogenous human metabolite formed by conjugation of phenylacetyl-CoA with glutamine, and is subject to rapid renal clearance as a uremic toxin . In contrast, 2-(2-phenylacetamido)pentanoic acid, as a non-proteinogenic norvaline derivative, lacks the endogenous conjugation machinery and is expected to exhibit longer half-life in plasma-based stability assays. While direct comparative metabolic stability data are not publicly available for CAS 65415-01-2, the absence of endogenous clearance pathways represents a class-level advantage for synthetic phenylacetamide derivatives over endogenous conjugates.

Metabolic Stability Pharmacokinetics Endogenous Metabolites

Synthetic Tractability & Building Block Utility

2-(2-Phenylacetamido)pentanoic acid is listed in the Enamine building block catalog as a versatile small-molecule scaffold, with documented synthetic routes employing standard DCC-mediated coupling of phenylacetic acid to norvaline [1]. This synthetic accessibility contrasts with the more complex synthesis of N-phenylacetyl-L-glutamine, which requires additional protection/deprotection steps due to the reactive amide side chain. The simpler, unprotected norvaline backbone of CAS 65415-01-2 facilitates higher-yielding, more economical synthesis for large-scale procurement.

Building Block Peptide Synthesis Norvaline Derivatives

Application Scenarios for 2-(2-Phenylacetamido)pentanoic acid


Multikinase Inhibitor SAR – Norvaline Scaffold

In kinase inhibitor discovery programs where subtle modulation of lipophilicity and target selectivity is critical, 2-(2-phenylacetamido)pentanoic acid serves as the norvaline-based scaffold for exploring side-chain SAR. Its calculated logP advantage (∼1.5 units over the glycine analog) provides a tool for tuning permeability without altering the core phenylacetamide pharmacophore [1].

Non-Endogenous Probe for PK Profiling

Because N-phenylacetyl-L-glutamine is rapidly cleared via endogenous renal pathways, researchers seeking a phenylacetamide probe with prolonged systemic exposure may select 2-(2-phenylacetamido)pentanoic acid as a non-endogenous alternative. Its predicted resistance to endogenous conjugation pathways makes it suitable for in vivo pharmacokinetic studies where reduced clearance is desired .

Building Block for Large-Scale Synthesis

With straightforward two-step synthesis from commercially available starting materials and ≥95% purity with full QC documentation, CAS 65415-01-2 is a practical building block for peptide chemistry and combinatorial library synthesis. Its simpler synthetic route compared to glutamine- or glutamic acid-derived phenylacetamides offers economies of scale for industrial procurement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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